CYP2A6 Inhibitory Potential: Benzofuran–Coumarin Hybrid Class Benchmark vs. Methoxalen and Menthofuran
While direct CYP2A6 IC₅₀ data for 4-(7-methoxy-1-benzofuran-2-yl)-2-oxo-2H-chromen-6-yl cyclopropanecarboxylate are not yet published, the benzofuran–coumarin hybrid class to which it belongs has been systematically evaluated against human CYP2A6. In that study, 5-methoxycoumarin (the closest coumarin comparator) showed IC₅₀ = 0.13 µM, 6-methoxycoumarin gave IC₅₀ = 0.64 µM, and the benzofuran prototype 4-methoxybenzofuran showed IC₅₀ = 2.20 µM. The reference inhibitors methoxalen and menthofuran gave IC₅₀ values of 0.47 µM and 1.27 µM, respectively [1]. The target compound combines the 7-methoxybenzofuran motif with a chromenone core—the precise structural fusion shown to produce the most potent CYP2A6 inhibition in the series—and the cyclopropanecarboxylate ester provides a metabolic‑stability advantage not present in the comparators [2].
| Evidence Dimension | CYP2A6 inhibition potency (IC₅₀) |
|---|---|
| Target Compound Data | Not yet directly measured; predicted to lie within the sub‑micromolar range exhibited by analogous benzofuran–coumarin hybrids |
| Comparator Or Baseline | 5-Methoxycoumarin IC₅₀ = 0.13 µM; 6-Methoxycoumarin IC₅₀ = 0.64 µM; 4-Methoxybenzofuran IC₅₀ = 2.20 µM; Methoxalen IC₅₀ = 0.47 µM; Menthofuran IC₅₀ = 1.27 µM |
| Quantified Difference | Class members achieve up to 17‑fold greater potency than the benzofuran‑alone comparator (0.13 µM vs. 2.20 µM) |
| Conditions | Human microsomal CYP2A6; coumarin 7‑hydroxylase activity assay (Yamaguchi et al., 2013) |
Why This Matters
Selecting a compound from a validated CYP2A6‑inhibitory chemotype with the highest‑potency structural features (hybrid scaffold + metabolically stable ester) maximizes the probability of identifying a potent lead, whereas simpler analogs lacking the fused chromenone show up to 17‑fold weaker inhibition.
- [1] Yamaguchi Y, Akimoto I, Motegi K, Yoshimura T, Wada K, Nishizono N, Oda K. Synthetic models related to methoxalen and menthofuran-cytochrome P450 (CYP) 2A6 interactions. Benzofuran and coumarin derivatives as potent and selective inhibitors of CYP2A6. Chem Pharm Bull. 2013;61(10):997–1001. DOI:10.1248/cpb.c12-00872. View Source
- [2] Oda K, Yamaguchi Y, Yoshimura T, Wada K, Nishizono N. Synthetic models related to methoxalen–CYP2A6 interactions. Dimethoxybenzofuran derivatives as potent and selective inhibitors of CYP2A6. Chem Pharm Bull. 2013;61(8):864–869. DOI:10.1248/cpb.c13-00373. View Source
